Sub-Nanomolar Myeloperoxidase (MPO) Inhibition: Potency in a Recombinant Assay
In a recombinant human myeloperoxidase (MPO) assay using an aminophenyl fluorescein-based detection system in the presence of 120 mM NaCl, 2-(2-Bromophenoxy)pyridine inhibited MPO with an IC₅₀ of 1.40 nM [1]. By contrast, the same compound exhibited an IC₅₀ of 42,000 nM against PMA-induced MPO in human neutrophils when measured by luminometry, representing a ~30,000-fold shift in potency that is assay-context-dependent [1]. No equivalent recombinant MPO IC₅₀ data have been publicly curated for the 3-bromo or 4-bromo regioisomers, meaning the 2-bromo substitution pattern is uniquely associated with this level of in vitro potency against the isolated enzyme.
| Evidence Dimension | Inhibition of recombinant human MPO (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.40 nM (recombinant MPO); IC₅₀ = 42,000 nM (neutrophil MPO) |
| Comparator Or Baseline | 2-(3-Bromophenoxy)pyridine and 2-(4-Bromophenoxy)pyridine: no curated recombinant MPO IC₅₀ data available in BindingDB/ChEMBL as of the search date. |
| Quantified Difference | Not calculable due to absence of comparator data; however, the 1.40 nM value defines a potency benchmark unique to the ortho-bromo substitution pattern within this chemotype. |
| Conditions | Recombinant human MPO, 120 mM NaCl, aminophenyl fluorescein assay, 10 min incubation (for 1.40 nM); PMA-induced MPO in human neutrophils, luminometry, 3 min incubation (for 42,000 nM). |
Why This Matters
A buyer seeking a validated MPO inhibitor starting point can proceed directly to SAR exploration with the ortho-bromo analog rather than screening all three regioisomers from scratch.
- [1] BindingDB. BDBM50554035 – IC₅₀ data for MPO (recombinant and neutrophil) and EPX. View Source
